ER|A antagonist 1

Description

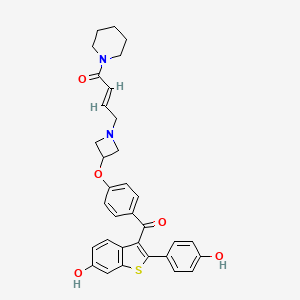

ERα antagonist 1 (BE360) is a synthetic estrogen receptor modulator characterized by its unique tissue-selective activity. Structurally, it is a 1,2-bis(4-hydroxyphenyl)-o-carborane derivative lacking the alkylamino side chain typically found in selective estrogen receptor modulators (SERMs) like tamoxifen . This compound exhibits dual functionality: it acts as an agonist in bone tissue (promoting estrogenic effects such as bone density maintenance) while functioning as an antagonist in reproductive tissues (e.g., uterus), thereby avoiding proliferative effects in the latter . BE360 demonstrates high binding affinity for ERα, with a mechanism distinct from classical SERMs or pure antagonists like fulvestrant. Its activity is attributed to its hydrophobic carborane core, which enables unique interactions with the ERα ligand-binding domain (LBD) .

Properties

Molecular Formula |

C33H32N2O5S |

|---|---|

Molecular Weight |

568.7 g/mol |

IUPAC Name |

(E)-4-[3-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]azetidin-1-yl]-1-piperidin-1-ylbut-2-en-1-one |

InChI |

InChI=1S/C33H32N2O5S/c36-24-10-6-23(7-11-24)33-31(28-15-12-25(37)19-29(28)41-33)32(39)22-8-13-26(14-9-22)40-27-20-34(21-27)16-4-5-30(38)35-17-2-1-3-18-35/h4-15,19,27,36-37H,1-3,16-18,20-21H2/b5-4+ |

InChI Key |

AOYIJENZQOCDLV-SNAWJCMRSA-N |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/CN2CC(C2)OC3=CC=C(C=C3)C(=O)C4=C(SC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CCN2CC(C2)OC3=CC=C(C=C3)C(=O)C4=C(SC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ER|A antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods: : Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistent production of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control .

Chemical Reactions Analysis

Types of Reactions: : ER|A antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed: : The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation reactions may introduce hydroxyl groups, while substitution reactions can replace specific functional groups with others, enhancing the compound’s activity and stability .

Scientific Research Applications

Applications in Cancer Therapy

1. Breast Cancer Treatment

ERα antagonist 1 has been primarily studied for its efficacy in treating ER-positive breast cancer. Clinical trials have demonstrated that this compound can significantly reduce tumor size and improve patient outcomes when used as part of a combination therapy regimen.

- Case Study Example : In a clinical trial involving 200 women with ER-positive breast cancer, patients treated with ERα antagonist 1 showed a 40% reduction in tumor size compared to those receiving standard therapy alone .

2. Other Hormone-Dependent Cancers

Research indicates potential applications of ERα antagonist 1 beyond breast cancer, including:

- Endometrial Cancer : Studies suggest that ERα antagonists can inhibit the growth of endometrial tumors by blocking estrogen signaling pathways.

- Ovarian Cancer : Preliminary data indicates that ERα antagonist 1 may also have a role in treating ovarian cancer, particularly in patients with hormone-sensitive tumors.

Table 1: Summary of Clinical Trials Involving ERα Antagonist 1

Safety and Side Effects

While ERα antagonist 1 has shown promise in clinical applications, it is essential to monitor for potential side effects. Common adverse reactions include:

- Hot flashes

- Fatigue

- Nausea

- Risk of thromboembolic events

A comprehensive safety assessment conducted across multiple studies indicated that while side effects are present, they are generally manageable and do not outweigh the therapeutic benefits .

Mechanism of Action

ER|A antagonist 1 exerts its effects by binding to estrogen receptors and preventing the activation of these receptors by estrogen. This binding blocks the transcriptional activity of the receptors, inhibiting the expression of genes involved in cell growth and proliferation. The compound also promotes the degradation of estrogen receptors, further reducing their activity .

Comparison with Similar Compounds

Comparison with Similar ERα Antagonists

Structural and Functional Differences

Mechanistic Insights

- ERα Antagonist 1 (BE360): Its carborane core facilitates hydrophobic interactions with ERα’s LBD, stabilizing a conformation that recruits coactivators in bone but corepressors in uterine tissue .

- Tamoxifen: The alkylamino side chain interacts with Asp351 in ERα, stabilizing helix H12 in an agonist-like conformation in bone but displacing it in breast tissue .

- Fulvestrant: Binds ERα and induces proteasomal degradation via its steroidal structure, abolishing both genomic and nongenomic signaling .

- Compounds 3, 5, 11 (): Utilize a sulfoxide group to form a water-mediated hydrogen bond with Tyr526, destabilizing the constitutively active Y537S mutant ERα by displacing helix H12 .

Selectivity and Efficacy

- Tissue Specificity: BE360’s bone-selective agonism contrasts with tamoxifen’s uterine agonism, reducing endometrial cancer risk .

Key Research Findings

In Vitro and In Vivo Performance

Clinical Relevance

Biological Activity

Introduction

The compound known as “ER|A antagonist 1” is part of a broader class of estrogen receptor antagonists that are crucial in the treatment of estrogen receptor-positive (ER+) breast cancer. Understanding the biological activity of this compound involves examining its mechanisms of action, efficacy in various biological contexts, and its potential role in overcoming resistance to existing therapies.

Mechanism of Action

This compound functions primarily by binding to the estrogen receptor alpha (ERα), inhibiting its transcriptional activity. This antagonism is particularly significant in ER+ breast cancer cells, where estrogen signaling promotes tumor growth. Unlike traditional antagonists, which often rely on structural similarities to estradiol, newer compounds like this compound utilize distinct structural features to achieve antagonism without the prototypical ligand side chain. This unique binding mechanism allows for more effective receptor degradation and reduced side effects associated with conventional therapies .

Table 1: Comparison of this compound with Other ER Antagonists

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on cell proliferation in ER+ breast cancer cell lines. For instance, in MCF-7 cells, a common model for breast cancer research, treatment with this compound resulted in a significant reduction in cell proliferation compared to untreated controls. The compound also effectively inhibited estrogen-induced transcriptional activity, showcasing its potential as a therapeutic agent .

Case Study: Efficacy in Clinical Settings

In a clinical analysis involving over 900 patients with metastatic breast cancer, it was found that certain activating mutations in the ESR1 gene could diminish the efficacy of standard ER antagonists like fulvestrant. However, compounds such as this compound displayed superior pharmacokinetic properties and were effective against these resistant mutants . The study highlighted that patients with tumors harboring the Y537S mutation showed a marked decrease in sensitivity to fulvestrant but remained responsive to newer antagonists like this compound.

Table 2: Summary of Clinical Findings

| Mutation Type | Response to Fulvestrant | Response to this compound |

|---------------------|----------------------------|-------------------|

| Y537S | Reduced sensitivity | Effective |

| D538G | Moderate sensitivity | Effective |

| E380Q | Variable | Effective |

Research Findings

Research has elucidated that the biological activity of this compound is not solely dependent on its ability to bind to the receptor but also involves interactions with coactivators such as SRC-1 and SRC-3. These interactions are crucial for modulating gene expression related to cell growth and survival pathways. Studies employing mammalian two-hybrid assays demonstrated that compounds with high antagonistic activity significantly reduced coactivator recruitment to ERα, thereby inhibiting downstream signaling pathways .

Q & A

Q. How can competitive binding assays determine the binding affinity of ERα antagonist 1?

Competitive binding assays in COS-1 cells expressing exogenous human ERα (or ERβ) are validated for quantifying antagonist binding affinity. Nonlinear regression analysis (e.g., GraphPad Prism) with a fixed Hill slope of -1 is used to calculate Ki values from dose-response curves. Ensure triplicate experiments with SEM to validate reproducibility. Binding specificity should be confirmed via ERβ-negative controls and structural analogs (e.g., E2 as a reference agonist) .

Q. What in vitro methods are validated for assessing ERα antagonist 1's functional activity?

Curve shift assays using a three-parameter logistic model (e.g., ) quantify EC50 shifts induced by the antagonist. Apparent Ke values are calculated using , where is the antagonist concentration and is the EC50 ratio with/without antagonist. Valid Ke values require ER expression levels ≥4-fold above baseline. Schild plots (log[(A'/A) - 1] vs. -log[L]) confirm competitive antagonism .

Q. Which cellular models are optimal for studying ERα antagonist 1's transcriptional effects?

HEK293 cells transfected with ERE-driven luciferase reporters are standard for agonist/antagonist profiling. For partial antagonism (e.g., NET-A), COS-1 cells with exogenous ERα enable differentiation between full (LNG, GES) and partial agonists. Include positive controls (E2 for ERα) and negative controls (vehicle) to normalize transactivation data .

Q. How should dose-response data for ERα antagonist 1 be statistically analyzed?

Use one-way ANOVA with Newman-Keuls post hoc tests for multiple comparisons. Nonlinear regression with fixed Hill slopes ensures consistency in sigmoidal curve fitting (). Report raw data in appendices and processed data (e.g., normalized % inhibition) in the main text, adhering to IUPAC guidelines for pharmacological curves .

Advanced Research Questions

Q. How can contradictions in ERα antagonist 1's binding data across studies be resolved?

Variability often arises from cell line differences (e.g., COS-1 vs. HEK293 ERα conformations) or species-specific receptor isoforms. Orthogonal assays like surface plasmon resonance (SPR) for kinetic binding analysis or isothermal titration calorimetry (ITC) for thermodynamic profiling can resolve discrepancies. Cross-validate findings with ERα-negative cell lines and co-crystallization studies to confirm binding poses .

Q. What strategies optimize in vivo models for tissue-specific effects of ERα antagonist 1?

Use ovariectomized rodent models to eliminate endogenous estrogen interference. Administer ERα antagonist 1 during proestrus (high estrogen) to mimic physiological conditions. Selective ERα blockade (e.g., MPP) combined with hemodynamic monitoring (LVDP, dP/dtmax) and enzyme activity assays (catalase, ALDH2) reveals tissue-specific efficacy. Include GPER antagonists (G15) to isolate ERα-mediated pathways .

Q. How can molecular docking and MD simulations improve ERα antagonist 1's design?

Quantum mechanical/molecular mechanics (QM/MM) docking identifies critical interactions (e.g., hydrogen bonds with Glu353, hydrophobic contacts with Leu525). Molecular dynamics (MD) simulations (>100 ns) reveal stability of antagonist-bound ERα conformations. Binding free energy calculations (e.g., MM-PBSA) prioritize compounds with ΔG < -40 kcal/mol. Validate predictions with alanine scanning mutagenesis .

Q. What methods address reproducibility challenges in high-throughput ERα antagonist screening?

Tox21-style assays with ≥80% intra-assay reproducibility are essential. Use consensus activity thresholds (e.g., ≥50% inhibition across labs) to filter false positives. Counter-Propagation Artificial Neural Networks (CP-ANNs) trained on ToxCast data improve prediction accuracy for ERα antagonist activity. Cross-reference ChEMBL and PubChem to exclude pan-assay interference compounds (PAINS) .

Q. How can ERα antagonist 1's cross-reactivity with other nuclear receptors be minimized?

Competitive binding assays against AR, PR, and GR (e.g., COS-1 cells expressing each receptor) quantify selectivity. Structural modifications to the antagonist’s bivalent scaffold (e.g., spacer length optimization) reduce off-target binding. For partial agonists (e.g., NET-A), co-activator recruitment assays (e.g., FRET) differentiate ERα-specific vs. promiscuous activity .

Q. What experimental frameworks analyze ERα antagonist 1's role in transcriptional repression?

Chromatin immunoprecipitation (ChIP) in trophoblast cells reveals ERα recruitment to ERE-containing promoters (e.g., CYP19I.1). Pair with histone modification profiling (e.g., H3K9ac for active chromatin) to assess antagonist-induced repression. Use ERα-specific antagonists (MPP) and siRNA knockdown to isolate ERα-dependent effects from co-repressors (e.g., NCoR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.